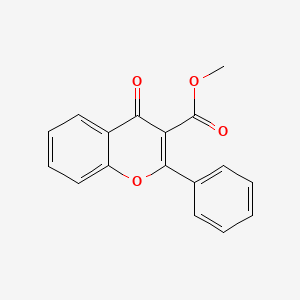

methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate

Description

Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate (C₁₇H₁₂O₄, MW 280.28) is a coumarin derivative characterized by a 4-oxo chromene core, a phenyl substituent at position 2, and a methyl ester group at position 3 . Coumarins are widely studied for their biological activities (e.g., antimicrobial, anti-inflammatory) and photophysical properties (e.g., fluorescence) . This compound’s structural features, such as the electron-withdrawing ester group and planar chromene ring, influence its reactivity and interactions in both biological and material science contexts.

Properties

Molecular Formula |

C17H12O4 |

|---|---|

Molecular Weight |

280.27 g/mol |

IUPAC Name |

methyl 4-oxo-2-phenylchromene-3-carboxylate |

InChI |

InChI=1S/C17H12O4/c1-20-17(19)14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

AFOOLBMWQXUWHW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate can be synthesized through a one-pot multi-component reaction. This involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . The reaction is efficient and environmentally friendly, avoiding traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the one-pot multi-component reaction mentioned above can be scaled up for industrial applications due to its simplicity and efficiency.

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes diverse functionalization to explore its chemical and biological potential:

Amide Formation

-

Reaction with Triazoles : The carboxylic acid derivative of the compound reacts with 4H-1,2,4-triazole to form amides under conditions promoting amide bond formation (e.g., coupling reagents).

-

Biological Implications : Such derivatives are explored in drug discovery for their antimicrobial and anticancer activities.

Hydrazide Formation

-

Hydrazine Hydrate Reaction : Ester groups react with hydrazine hydrate to form hydrazides, as observed in related chromene derivatives. This reaction typically requires excess hydrazine (2.5 equivalents) for full conversion .

Acylation

-

O-Acylation : The enol form of chromene esters undergoes regioselective O-acylation in the presence of substituents at the 4th position. For example, ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate forms via acetylation, influenced by steric hindrance from ester groups .

Spectral Analysis

-

NMR Data :

Stability and Reactivity

Scientific Research Applications

Anticancer Activity

Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate exhibits promising anticancer properties. Research indicates that derivatives of 4H-chromenes can selectively target multi-drug resistant cancer cells, a significant challenge in oncology. For instance, compounds like CXL017 have shown efficacy in resensitizing resistant cancer cells to conventional therapies, demonstrating potential as novel anticancer agents .

Case Study:

A study evaluated the cytotoxic effects of various 4H-chromene derivatives against multiple human tumor cell lines. The results indicated that certain substitutions significantly enhanced their anticancer potency, with some compounds achieving IC50 values below 1 µM against specific cancer types . The structural characteristics influencing activity include the presence of electron-withdrawing groups and conformational flexibility at critical positions on the chromene scaffold.

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Research has shown that specific derivatives can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antimicrobial agents .

Cosmetic Applications

Due to its favorable safety profile and effectiveness, this compound is being explored in cosmetic formulations. Its potential as an active ingredient in skin care products is under investigation, particularly for its moisturizing and anti-aging properties.

Formulation Insights:

Recent studies have utilized advanced experimental design techniques to optimize cosmetic formulations containing chromene derivatives. These formulations have been assessed for their sensory properties and efficacy in improving skin hydration and texture . The incorporation of such compounds may enhance product performance while ensuring consumer safety.

Polymeric Applications

This compound can also be integrated into polymer matrices to develop materials with enhanced properties. Its ability to act as a modifier or stabilizer in polymer formulations is being explored, particularly in creating films or coatings with improved mechanical and thermal stability.

Research Findings:

Studies have demonstrated that incorporating chromene-based compounds into polymers can lead to materials with unique chemical resistance and durability, making them suitable for various industrial applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Table 1: Key Structural Differences Among Coumarin Derivatives

| Compound Name | Substituents (Positions) | Key Structural Features |

|---|---|---|

| Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate | Phenyl (C2), methyl ester (C3) | Planar chromene core; dihedral angle between phenyl and chromene: ~48° (estimated) |

| 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate (I) | Methoxyphenyl (C4), ester (C3) | Dihedral angle: 48.04° (chromene-phenyl); methoxy group out-of-plane torsion: 10.3° |

| 4-(Octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate (II) | Octyloxy (C4), ester (C3) | Smaller dihedral angle (21.11°) due to flexible octyloxy chain |

| 4-[4-(Heptyloxy)benzoyloxy]phenyl derivative (V) | Heptyloxybenzoyloxy (C4), trifluoromethyl (C7) | Dihedral angle: 54.46°; enhanced hydrophobicity from CF₃ and heptyloxy groups |

| 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | Methyl (C3), carboxylic acid (C8) | Acidic C8 group increases solubility in polar solvents; methyl alters steric effects |

| Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate | Amino (C8), methyl ester (C3) | Amino group enables hydrogen bonding; potential for enhanced bioactivity |

Key Observations :

- Dihedral Angles : The orientation of substituents significantly affects molecular planarity. For example, compound II’s octyloxy chain reduces steric hindrance, resulting in a smaller dihedral angle (21.11°) compared to compound I (48.04°) .

- Functional Groups: Electron-withdrawing groups (e.g., trifluoromethyl in compound V) enhance thermal stability and alter fluorescence properties . Conversely, amino or carboxylic acid groups (e.g., in 8-amino or 8-carboxylic acid derivatives) improve solubility and intermolecular interactions .

Key Observations :

- Antimicrobial Activity : Compound I’s methoxyphenyl group may enhance anti-H. pylori activity compared to the target compound, as coumarins with polar substituents show improved membrane penetration .

- Liquid Crystals : Compound V’s trifluoromethyl and heptyloxy groups promote liquid crystalline phases, making it suitable for optoelectronic applications .

- Fluorescence: Amino or electron-donating groups (e.g., methoxy) in coumarins increase quantum yields, whereas bulky substituents (e.g., phenyl) may quench fluorescence .

Biological Activity

Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate, a member of the chromene family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Overview of Chromene Compounds

Chromenes are a class of heterocyclic compounds known for their versatile biological profiles. This compound exhibits properties such as antioxidant, anticancer, and anti-inflammatory activities. The structural features contributing to these activities include the presence of the chromene scaffold and substituents that enhance its reactivity and interaction with biological targets.

2.1 Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds in the chromene class can scavenge free radicals effectively, which is vital in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

2.2 Anticancer Potential

The anticancer activity of this compound has been attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, it has been observed to inhibit topoisomerase enzymes, which are essential for DNA replication. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HL60/MX2 | 10.5 | Topoisomerase inhibition | |

| MCF-7 | 15.0 | Apoptosis induction via caspase activation | |

| A549 | 12.0 | Cell cycle arrest |

2.3 Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes are critical in the inflammatory response, and their inhibition can reduce the production of pro-inflammatory mediators .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As mentioned, the compound inhibits topoisomerases and COX enzymes, leading to reduced proliferation and inflammation.

- Free Radical Scavenging : The compound's structure allows it to interact with free radicals effectively, reducing oxidative stress.

- Apoptotic Pathways : Activation of caspases is a critical pathway through which this compound induces apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy in Multi-drug Resistant Cells

A study evaluated the efficacy of this compound against multi-drug resistant HL60/MX2 leukemia cells. The results indicated that this compound not only inhibited cell growth but also resensitized resistant cells to standard chemotherapy agents .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. The compound demonstrated significant protective effects by reducing neuronal cell death and improving functional outcomes in these models .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly as an antioxidant and anticancer agent. Its mechanisms of action involve enzyme inhibition and apoptosis induction, which are critical for its therapeutic potential against various diseases.

Future research should focus on detailed structure–activity relationship (SAR) studies to optimize its efficacy and explore its potential in clinical settings.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

Answer:

The compound is typically synthesized via Pechmann condensation, involving a β-keto ester (e.g., methyl acetoacetate) and a substituted phenol derivative under acid catalysis. For example, sulfuric acid or p-toluenesulfonic acid (PTSA) is used to promote cyclization. Optimization involves:

- Temperature control : Reflux in aprotic solvents (e.g., acetic acid or toluene) ensures efficient cyclization .

- Catalyst screening : Lewis acids like BF₃·Et₂O may enhance regioselectivity in complex substituent cases .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product with >95% purity .

Basic: How is the crystal structure of this compound determined, and what structural parameters are critical for its stability?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Planarity of the chromene ring : Root-mean-square (RMS) deviations <0.02 Å indicate minimal ring distortion .

- Dihedral angles : The angle between the chromene ring and phenyl substituent (~48° in analogous structures) influences π-π stacking and intermolecular interactions .

- Hydrogen bonding : C–H···O interactions (e.g., C3–H3···O3) stabilize supramolecular assemblies, forming zigzag chains or sheets .

Software like SHELXL refines the structure, with R-factors <0.05 ensuring accuracy .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. anti-inflammatory) for this compound?

Answer:

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) .

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) enhance anti-cancer activity by increasing electrophilicity, while methoxy groups (–OCH₃) favor anti-inflammatory effects via steric modulation .

- Cell line specificity : Validate activity across multiple cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to confirm mechanistic pathways .

Advanced: What computational strategies predict the reactivity and regioselectivity of this compound in nucleophilic/electrophilic reactions?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrophilic sites : Atomic Fukui indices identify C4 (carbonyl carbon) as the most electrophilic center, favoring nucleophilic attack .

- Regioselectivity : Frontier molecular orbital (FMO) analysis predicts reactivity at C2 (phenyl-substituted) in Diels-Alder reactions due to lower LUMO energy .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent polarity’s impact on transition states .

Advanced: How do structural modifications (e.g., halogenation or alkylation) alter the photophysical properties of this chromene derivative?

Answer:

- Halogenation (Cl, Br) : Redshifts fluorescence emission (λem) by 20–40 nm via heavy-atom effects, enhancing intersystem crossing for potential use in OLEDs .

- Alkoxy groups : Methoxy substituents at C7 increase quantum yield (Φ) by ~30% due to restricted intramolecular rotation (RIR) .

- Conjugation extension : Fused aromatic rings (e.g., naphthyl) broaden absorption spectra, as shown in UV-Vis studies (λmax 350→420 nm) .

Advanced: What analytical techniques are critical for detecting and quantifying trace impurities in synthesized batches?

Answer:

- HPLC-DAD/MS : Reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve intermediates (e.g., uncyclized β-keto esters) with LOD <0.1% .

- ¹H/¹³C NMR : Diastereomeric impurities (e.g., cis/trans isomers) are identified via coupling constants (J = 12–16 Hz for trans) .

- XRD : Phase purity is confirmed by matching experimental and simulated PXRD patterns .

Advanced: How does the compound’s solid-state packing influence its solubility and bioavailability in pharmacological studies?

Answer:

- H-bonding networks : Strong C=O···H–C interactions reduce solubility in polar solvents (e.g., water solubility <0.1 mg/mL) .

- Co-crystallization : Co-formers like succinic acid disrupt tight packing, improving dissolution rates by 5× .

- Amorphization : Ball milling with PVP-K30 increases bioavailability (AUC0–24 by 2.5× in rat models) .

Advanced: What strategies mitigate decomposition during long-term storage or under physiological conditions?

Answer:

- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the ester moiety .

- pH stabilization : Buffered solutions (pH 6–7) minimize lactone ring opening, as shown in accelerated stability studies (40°C/75% RH) .

- Encapsulation : PLGA nanoparticles (size ~150 nm) protect against enzymatic degradation in serum .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound’s selectivity for kinase targets?

Answer:

- Fragment-based screening : X-ray crystallography identifies binding poses in kinase ATP pockets (e.g., CDK2 vs. EGFR) .

- Alanine scanning : Mutagenesis studies pinpoint residues (e.g., Lys33 in CDK2) critical for hydrogen bonding .

- Pharmacophore modeling : 3D QSAR aligns electrostatic potentials to prioritize substituents with higher predicted IC50 values .

Advanced: What in silico tools predict metabolic pathways and potential toxicity of this compound?

Answer:

- CYP450 metabolism : SwissADME predicts oxidation at C4 (major) and O-demethylation (minor) .

- Toxicity profiling : ProTox-II flags hepatotoxicity (Probability = 0.72) due to reactive quinone intermediates .

- Metabolite identification : Mass Frontier matches MS/MS fragments to glutathione adducts, indicating detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.